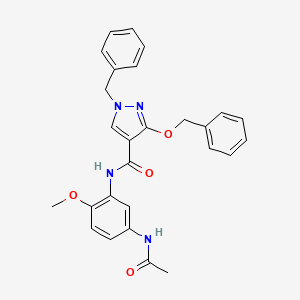

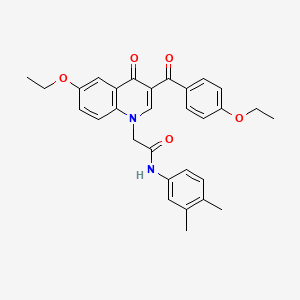

![molecular formula C16H17BrN2O2 B2935741 Methyl 2-[[(2-amino-5-bromophenyl)-phenylmethyl]amino]acetate CAS No. 119935-37-4](/img/structure/B2935741.png)

Methyl 2-[[(2-amino-5-bromophenyl)-phenylmethyl]amino]acetate

Descripción general

Descripción

Methyl 2-[[(2-amino-5-bromophenyl)-phenylmethyl]amino]acetate is a chemical compound used in scientific research for its unique properties. It is a member of the amphetamine class of compounds and has been studied for its potential use in various fields, including medicine and neuroscience. In

Aplicaciones Científicas De Investigación

Methyl 2-[[(2-amino-5-bromophenyl)-phenylmethyl]amino]acetate has been studied for its potential use in various fields, including medicine and neuroscience. It has been shown to have potential therapeutic applications in the treatment of attention deficit hyperactivity disorder (ADHD) and narcolepsy. It has also been studied for its potential use as a cognitive enhancer and in the treatment of depression and anxiety disorders.

Mecanismo De Acción

Target of Action

It’s known that indole derivatives, which share a similar structure, bind with high affinity to multiple receptors . These receptors play a crucial role in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

It’s known that the compound can inhibit pqsd in pseudomonas aeruginosa , a key enzyme in the pqs quorum sensing (QS) system, which is involved in the production of many virulence factors and biofilm formation .

Biochemical Pathways

Its inhibition of pqsd suggests that it impacts the pqs quorum sensing (qs) system in pseudomonas aeruginosa , affecting the production of virulence factors and biofilm formation.

Pharmacokinetics

Related compounds such as methyl 2-amino-2-(3-bromophenyl)acetate have been noted to have high gi absorption and lipophilicity , which could impact their bioavailability.

Result of Action

Its ability to inhibit pqsd suggests that it could reduce the production of virulence factors and biofilm formation in pseudomonas aeruginosa , potentially reducing the pathogenicity of this bacterium.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

Methyl 2-[[(2-amino-5-bromophenyl)-phenylmethyl]amino]acetate has several advantages for use in lab experiments. It is a potent and selective central nervous system stimulant, making it useful for studying the effects of neurotransmitters and their receptors. It is also relatively easy to synthesize and purify, making it accessible to researchers. However, it also has several limitations, including its potential for abuse and dependence, as well as its potential for adverse effects on the cardiovascular and nervous systems.

Direcciones Futuras

There are several future directions for the study of Methyl 2-[[(2-amino-5-bromophenyl)-phenylmethyl]amino]acetate. One direction is the development of new therapeutic applications, particularly in the treatment of ADHD and other cognitive disorders. Another direction is the study of its effects on the cardiovascular and nervous systems, with the goal of developing safer and more effective compounds. Additionally, the study of its mechanism of action and its interactions with other neurotransmitters and receptors could lead to a better understanding of brain function and the development of new drugs for various neurological disorders.

Métodos De Síntesis

Methyl 2-[[(2-amino-5-bromophenyl)-phenylmethyl]amino]acetate can be synthesized through a multi-step process involving the use of various reagents and solvents. The synthesis typically involves the reaction of 2-amino-5-bromobenzaldehyde with phenylacetic acid, followed by the addition of methylamine and a reducing agent. The final product is purified through recrystallization and characterized through various analytical techniques, including nuclear magnetic resonance spectroscopy and mass spectrometry.

Propiedades

IUPAC Name |

methyl 2-[[(2-amino-5-bromophenyl)-phenylmethyl]amino]acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17BrN2O2/c1-21-15(20)10-19-16(11-5-3-2-4-6-11)13-9-12(17)7-8-14(13)18/h2-9,16,19H,10,18H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLBCFSCFNDCVCB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CNC(C1=CC=CC=C1)C2=C(C=CC(=C2)Br)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17BrN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901327878 | |

| Record name | methyl 2-[[(2-amino-5-bromophenyl)-phenylmethyl]amino]acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901327878 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

349.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

5.5 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID26659556 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

119935-37-4 | |

| Record name | methyl 2-[[(2-amino-5-bromophenyl)-phenylmethyl]amino]acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901327878 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Chloro-N-[2-(5-chloro-2-methoxyphenyl)-2-hydroxyethyl]acetamide](/img/structure/B2935661.png)

![1-((3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-5-(4-methoxyphenyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2935663.png)

![2-Methyl-5-[[4-[(6-phenylpyrimidin-4-yl)oxymethyl]piperidin-1-yl]methyl]-1,3,4-oxadiazole](/img/structure/B2935664.png)

![2-[5-(4-bromophenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B2935666.png)

![N-(4-chlorobenzyl)-5-(4-fluorobenzyl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2935668.png)

![3-(2-Chloro-3-fluorophenyl)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B2935670.png)